3-Phenylpropyl 3,5-diaminobenzoate
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Overview
Description
3-Phenylpropyl 3,5-diaminobenzoate: is an organic compound with the molecular formula C16H18N2O2 This compound is characterized by the presence of a phenylpropyl group attached to a 3,5-diaminobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpropyl 3,5-diaminobenzoate typically involves the esterification of 3,5-diaminobenzoic acid with 3-phenylpropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and solvents can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpropyl 3,5-diaminobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: 3-Phenylpropyl 3,5-diaminobenzoate is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of polymers and coatings. Its chemical properties make it suitable for enhancing the performance of materials used in various applications.
Mechanism of Action
The mechanism of action of 3-Phenylpropyl 3,5-diaminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
3-Phenylpropyl benzoate: Similar in structure but lacks the amino groups present in 3-Phenylpropyl 3,5-diaminobenzoate.
3,5-Diaminobenzoic acid: Contains the same aromatic core but lacks the phenylpropyl group.
Phenylpropylamine: Contains the phenylpropyl group but lacks the benzoate moiety.
Uniqueness: this compound is unique due to the presence of both the phenylpropyl group and the 3,5-diaminobenzoate moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
918945-39-8 |
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Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
3-phenylpropyl 3,5-diaminobenzoate |
InChI |
InChI=1S/C16H18N2O2/c17-14-9-13(10-15(18)11-14)16(19)20-8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8,17-18H2 |
InChI Key |
GIBSLDVVBVJIKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)C2=CC(=CC(=C2)N)N |
Origin of Product |
United States |
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